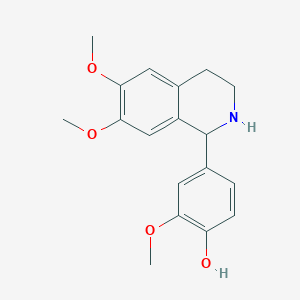

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol

Description

Properties

IUPAC Name |

4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-21-15-9-12(4-5-14(15)20)18-13-10-17(23-3)16(22-2)8-11(13)6-7-19-18/h4-5,8-10,18-20H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENMGPOBQLZJEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3)O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol can be achieved through various synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. In this process, the diastereomeric morpholinone derivative is formed in the Petasis reaction and then transformed into the desired tetrahydroisoquinoline core via Pomeranz–Fritsch–Bobbitt cyclization . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or catalytic hydrogenation.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated isoquinoline derivatives.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives possess neuroprotective properties. In studies involving animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's, compounds similar to 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol have shown potential in reducing oxidative stress and inflammation in neuronal cells .

Antioxidant Activity

The methoxy groups present in the structure contribute to its antioxidant capabilities. Studies have demonstrated that this compound can scavenge free radicals and reduce lipid peroxidation in vitro . This property is particularly valuable in developing supplements aimed at preventing cellular damage associated with aging and various diseases.

Anticancer Properties

There is emerging evidence suggesting that tetrahydroisoquinoline derivatives may exhibit anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines while sparing normal cells . The mechanism is believed to involve the modulation of signaling pathways related to cell survival and proliferation.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Formation of the Tetrahydroisoquinoline Core : This is achieved through cyclization reactions involving phenethylamine derivatives.

- Alkylation : The introduction of methoxy groups can be accomplished via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

- Final Coupling : The final product is obtained by coupling the tetrahydroisoquinoline with a methoxyphenol derivative through nucleophilic substitution reactions.

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Neuroprotection in Animal Models

In a study published in Biochemical Pharmacology, researchers administered a derivative of this compound to mice with induced neurodegeneration. Results showed a significant reduction in neuronal loss and improved cognitive function compared to control groups .

Case Study 2: Antioxidant Efficacy

A recent investigation assessed the antioxidant activity of this compound using DPPH radical scavenging assays. The results indicated that it effectively reduced DPPH radicals in a concentration-dependent manner, suggesting its potential as a dietary antioxidant .

Mechanism of Action

The mechanism of action of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to neuroprotective effects, making it a potential candidate for treating neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Isoquinoline Derivatives

*α2C-AR: Alpha-2C adrenergic receptor

Key Observations :

- Substituent Position: The target compound’s phenol group at position 1 distinguishes it from MMV008956, which has a chloro group at position 3. This difference may influence antimalarial efficacy, as chloroquine-resistant parasites show reduced susceptibility to MMV008956 .

- Complexity: Dauricine’s dimeric structure enhances its molecular weight (624.32 g/mol) and likely impacts bioavailability compared to the monomeric target compound .

- Pharmacological Targets: Derivatives with benzofuran substituents (e.g., ) exhibit α2C-AR antagonism, suggesting that the phenol group in the target compound may offer alternative binding interactions.

Antimalarial Activity

MMV008956 and the target compound share structural similarities with chloroquine, a known antimalarial. However, the ethoxy and chloro groups in MMV008956 may contribute to cross-resistance in chloroquine-resistant parasites, whereas the target compound’s lack of a chloro group might mitigate this issue .

Receptor Binding and Selectivity

The methylbenzofuran derivatives () demonstrate high selectivity for α2C-AR due to hydrophobic interactions with the benzofuran ring.

Physicochemical and Toxicological Profiles

Table 2: Physicochemical and Toxicity Data

*logP: Partition coefficient (lipophilicity)

Key Insights :

- Emetine’s high toxicity (cardiac and gastrointestinal effects) contrasts with benzylisoquinolines like the target compound, which may have safer profiles due to fewer reactive groups .

Biological Activity

The compound 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol is a derivative of tetrahydroisoquinoline, which has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 299.36 g/mol. The structure features a tetrahydroisoquinoline moiety that is substituted with methoxy groups, contributing to its biological activity.

Antioxidant Activity

Research indicates that compounds containing tetrahydroisoquinoline structures exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases.

- Case Study : A study demonstrated that tetrahydroisoquinoline derivatives could scavenge free radicals effectively, thereby reducing oxidative damage in cellular models .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various studies. Tetrahydroisoquinolines are known for their role in neuroprotection due to their ability to modulate neurotransmitter systems and reduce neuroinflammation.

- Mechanism : The compound may exert its neuroprotective effects by inhibiting apoptosis and promoting neuronal survival through the modulation of signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Activity

Emerging evidence suggests that derivatives of tetrahydroisoquinoline possess antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance.

- Research Findings : In vitro studies have shown that certain tetrahydroisoquinoline derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Q & A

Q. Key Reagents :

| Reagent | Role | Reference |

|---|---|---|

| Phosphorous oxychloride | Cyclization catalyst | |

| Trifluoroethanol | Solvent for condensation | |

| Silica gel chromatography | Purification |

Basic: How is this compound characterized structurally and analytically post-synthesis?

Answer:

Routine characterization includes:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at C6/C7 and phenolic -OH). For example, methoxy protons appear as singlets at δ ~3.8 ppm in CDCl₃ .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C₃₁H₃₃NO₆ for derivatives) with <1 ppm error .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content are cross-checked against theoretical values (e.g., C: 72.21% calc. vs. 73.0% observed) .

Advanced: How to design experiments to resolve contradictions in spectroscopic or crystallographic data?

Answer:

Contradictions in data (e.g., ambiguous NMR peaks or crystallographic twinning) require:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve chiral centers or confirm hydrogen bonding patterns. For example, enantiomorph-polarity parameters (e.g., Rogers’ η or Flack’s x) validate absolute configuration .

- Dynamic NMR Studies : Variable-temperature NMR can clarify conformational exchange in solution.

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., orexin-1 receptor antagonists) to identify outliers .

Case Study :

A reported yield of 62% for a related tetrahydroisoquinoline amide may conflict with lower yields in other studies; repeating reactions under inert atmosphere (to prevent oxidation) can improve reproducibility.

Advanced: How to evaluate this compound’s selectivity as an α₂C-adrenergic vs. orexin-1 receptor antagonist?

Answer:

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]RX821002 for α₂C-AR) in HEK293 cells expressing recombinant receptors. Measure IC₅₀ values and compare to orexin-1 binding (e.g., [³H]SB-674042) .

- Functional Assays :

- Selectivity Ratio : A compound with >100-fold selectivity for α₂C-AR over orexin-1 is considered specific .

Advanced: What methodologies are used to assess blood-brain barrier (BBB) penetration for CNS-targeted applications?

Answer:

- Radiolabeling : Synthesize ¹¹C-labeled analogs (e.g., [¹¹C]MBF) for positron emission tomography (PET) imaging. Use small-animal PET to quantify brain uptake .

- P-gp/Bcrp Efflux Assays : Test in MDCK-II cells overexpressing P-glycoprotein (P-gp) or breast cancer resistance protein (Bcrp). A brain-to-plasma ratio <0.3 indicates efflux .

- In Vivo Pharmacokinetics : Measure plasma and brain concentrations post-IV administration in rodents. AUC₀–t (area under the curve) ratios provide penetration metrics .

Advanced: How to optimize synthetic routes for derivatives with improved receptor affinity?

Answer:

- Structure-Activity Relationship (SAR) :

- Parallel Synthesis : Use BOP reagent for efficient amide coupling to generate libraries of analogs .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding poses in α₂C-AR’s hydrophobic pocket .

Advanced: How to address low yields in large-scale synthesis?

Answer:

- Solvent Optimization : Replace toluene with acetonitrile for better solubility of intermediates .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.

- Continuous Flow Chemistry : Implement microreactors for exothermic reactions (e.g., POCl₃-mediated steps) to improve safety and scalability .

Advanced: What analytical strategies confirm the absence of diastereomers in chiral synthesis?

Answer:

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers. Retention time differences >2 minutes indicate high enantiopurity .

- Circular Dichroism (CD) : Compare CD spectra to known standards to confirm absolute configuration .

- Crystallographic Refinement : SHELXL refinement with Flack parameter x < 0.1 confirms correct enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.